Furan-2-yl(4-isopropyl-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a phenyl group substituted with isopropyl and methyl groups, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method includes the use of a Grignard reagent, where the furan derivative is reacted with a substituted benzaldehyde in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)carboxylic acid.
Reduction: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)methane.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler furan derivative with similar chemical properties.
Furan-2-ylmethanethiol: Contains a thiol group instead of a methanol group.
Furan-2-yl(phenyl)methanone: Features a ketone group instead of a methanol group.
Uniqueness
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
furan-2-yl-(3-methyl-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI Key |
RMCUJEVDESIBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.